molecular formula C20H16N4O4S B5161230 4-[(5-methyl-3-nitro-9-acridinyl)amino]benzenesulfonamide

4-[(5-methyl-3-nitro-9-acridinyl)amino]benzenesulfonamide

Cat. No.: B5161230
M. Wt: 408.4 g/mol
InChI Key: BNEUZPNFBPTYGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(5-methyl-3-nitro-9-acridinyl)amino]benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It is commonly known as MNAS. This compound has been widely used in scientific research due to its unique properties.

Mechanism of Action

The mechanism of action of MNAS involves the intercalation of the molecule between the base pairs of DNA. This leads to the stabilization of the DNA helix and inhibition of DNA replication and transcription. MNAS has also been shown to induce DNA damage through the generation of reactive oxygen species upon irradiation with light.
Biochemical and Physiological Effects:
MNAS has been shown to have cytotoxic effects on cancer cells. It has been used in vitro to induce cell death in various cancer cell lines. MNAS has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of MNAS is its high sensitivity and specificity for DNA detection. It is also relatively easy to synthesize and purify. However, one limitation of MNAS is its phototoxicity, which can lead to DNA damage and cell death upon irradiation with light. Therefore, caution should be taken when using MNAS in experiments involving light.

Future Directions

There are several future directions for research involving MNAS. One direction is the development of MNAS-based probes for the detection of other biomolecules such as RNA and proteins. Another direction is the optimization of MNAS for photodynamic therapy of cancer. Additionally, the development of MNAS analogs with improved properties such as reduced phototoxicity and increased specificity for cancer cells would be of great interest.

Synthesis Methods

The synthesis of MNAS involves the reaction of 5-methyl-3-nitro-9-acridineamine with benzenesulfonyl chloride in the presence of a base. The reaction leads to the formation of MNAS as a yellow solid. The purity of MNAS can be increased by recrystallization from a suitable solvent.

Scientific Research Applications

MNAS has been widely used in scientific research as a fluorescent probe for the detection of DNA. It has been shown to bind to DNA through intercalation and emit fluorescence upon binding. MNAS has also been used to study the interaction of DNA with other molecules such as proteins and drugs. In addition, MNAS has been used as a photosensitizer for photodynamic therapy of cancer.

Properties

IUPAC Name

4-[(5-methyl-3-nitroacridin-9-yl)amino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O4S/c1-12-3-2-4-17-19(12)23-18-11-14(24(25)26)7-10-16(18)20(17)22-13-5-8-15(9-6-13)29(21,27)28/h2-11H,1H3,(H,22,23)(H2,21,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNEUZPNFBPTYGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=C3C=CC(=CC3=N2)[N+](=O)[O-])NC4=CC=C(C=C4)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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